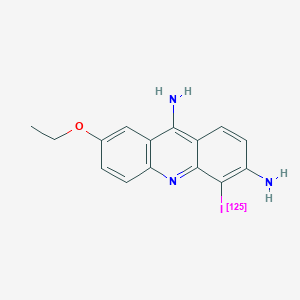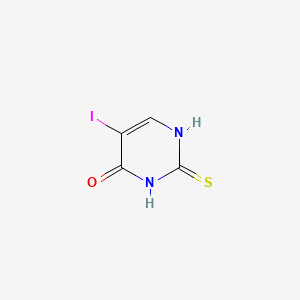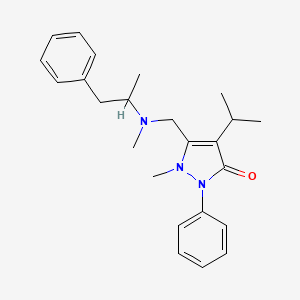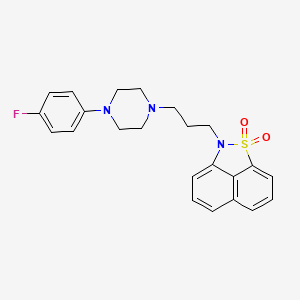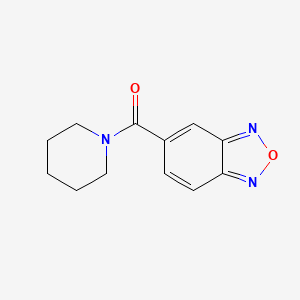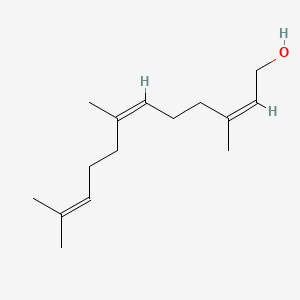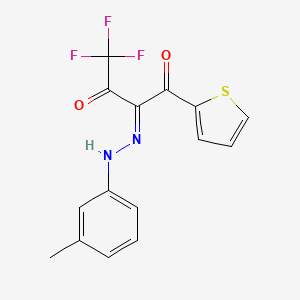
GR148672X
Descripción general
Descripción
GR148672X is an inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1; IC50 = 4 nM for the human hepatic enzyme). It is selective for TGH/CES1 over lipoprotein lipase (LPL) at 5 μM. This compound (25 mg/kg twice per day) decreases plasma levels of triglycerides, total, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in hamsters.
This compound is a TGH inhibitor.
Aplicaciones Científicas De Investigación
Inhibición de la Triacilglicerol Hidrolasa/Carboxilesterasa 1 (TGH/CES1)
GR148672X es un inhibidor de la triacilglicerol hidrolasa/carboxilesterasa 1 (TGH/CES1), con un valor de IC50 de 4 nM para la enzima hepática humana . Esto lo convierte en una herramienta valiosa para estudiar el papel y la función de TGH/CES1 en diversos procesos biológicos.
Selectividad Sobre la Lipoproteína Lipasa (LPL)
El compuesto muestra selectividad para TGH/CES1 sobre la lipoproteína lipasa (LPL) a 5 μM . Esta selectividad puede ser útil en estudios de investigación donde se requiere la inhibición específica de TGH/CES1 sin afectar la actividad de LPL.
Reducción de los Niveles de Lípidos Plasmáticos
Cuando se administra a una dosis de 25 mg/kg dos veces al día, se ha demostrado que this compound disminuye los niveles plasmáticos de triglicéridos, colesterol total, VLDL y LDL, y apolipoproteína B-100 (ApoB-100) en hámsteres . Esto sugiere aplicaciones potenciales en el tratamiento o estudio de dislipidemias y otras enfermedades metabólicas.
Investigación de Enfermedades Metabólicas
Dados sus efectos sobre el metabolismo lipídico, this compound podría utilizarse en la investigación centrada en enfermedades metabólicas . Podría ayudar a comprender el papel de TGH/CES1 en estas enfermedades y potencialmente conducir al desarrollo de nuevas estrategias terapéuticas.
Investigación en Endocrinología y Metabolismo
This compound podría utilizarse en el campo de la endocrinología y el metabolismo . Su efecto inhibidor sobre TGH/CES1, una enzima involucrada en el metabolismo lipídico, lo convierte en una herramienta útil para estudiar la regulación hormonal del metabolismo.
Descubrimiento y Desarrollo de Fármacos
Debido a sus propiedades bioquímicas y efectos sobre el metabolismo lipídico, this compound podría ser un posible candidato para el descubrimiento y desarrollo de fármacos . Sus efectos sobre TGH/CES1 y los niveles de lípidos sugieren que podría explorarse como un agente terapéutico para afecciones relacionadas con el metabolismo lipídico.
Mecanismo De Acción
GR148672X, also known as (2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione or 4,4,4-Trifluoro-1-(thiophen-2-yl)-2-(2-(m-tolyl)hydrazono)butane-1,3-dione, is a synthetic organic compound with a variety of potential applications in the field of biochemistry and pharmacology .
Target of Action
The primary target of this compound is Triacylglycerol Hydrolase (TGH) . TGH, also known as Carboxylesterase 1 (CES1), is an enzyme that plays a crucial role in lipid metabolism, particularly in the hydrolysis of triacylglycerols.
Mode of Action
This compound acts as an inhibitor of TGH . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of triacylglycerols. The IC50 value of this compound for TGH is 4 nM, indicating a high degree of potency .
Biochemical Pathways
By inhibiting TGH, this compound impacts the lipid metabolism pathway . Specifically, it prevents the breakdown of triacylglycerols into glycerol and fatty acids, which can lead to a decrease in the levels of these metabolites in the body .
Pharmacokinetics
It is soluble in dmso, suggesting that it may have good bioavailability .
Result of Action
The inhibition of TGH by this compound can lead to a decrease in the levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in the body . This could potentially be beneficial in the treatment of conditions associated with high levels of these lipids, such as cardiovascular disease .
Análisis Bioquímico
Biochemical Properties
GR148672X plays a significant role in biochemical reactions, particularly in lipid metabolism . It interacts with the enzyme TGH/CES1, selectively inhibiting its activity . This interaction affects the breakdown of triacylglycerols, influencing lipid levels in the body .
Cellular Effects
The effects of this compound on cells are primarily related to lipid metabolism. By inhibiting TGH/CES1, this compound can decrease plasma levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in hamsters . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism related to lipid processing and transport .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the TGH/CES1 enzyme, inhibiting its activity . This prevents the breakdown of triacylglycerols, leading to decreased levels of various lipids in the plasma .
Dosage Effects in Animal Models
In animal models, specifically hamsters, this compound administered at a dosage of 25 mg/kg twice per day led to decreased plasma levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and ApoB-100 . The effects of different dosages and any potential toxic or adverse effects at high doses are not currently available in the literature.
Metabolic Pathways
This compound is involved in lipid metabolism pathways, specifically the breakdown of triacylglycerols . It interacts with the TGH/CES1 enzyme, which plays a key role in these pathways .
Propiedades
IUPAC Name |
(E)-1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,21H,1H3/b13-12+,20-19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQEFUTOKYBSL-KJTMXWSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N=N/C(=C(\C2=CC=CS2)/O)/C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



